molecular formula C17H19FN4O B2491620 N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195875-04-6

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2491620
CAS RN: 2195875-04-6
M. Wt: 314.364
InChI Key: HWYXGRSPNWKSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and related compounds involves multiple steps, including nitro substitution by the fluorine anion and further chemical modifications to achieve the desired structure. For instance, the preparation of analogs with fluoropyridin moieties showcases the complexity and specificity of the synthesis process involved in creating such compounds (García et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves advanced techniques like LC-MS, NMR, IR, and mass spectra, which confirm the chemical structure and help in understanding the compound's interaction at the molecular level. For example, derivatives synthesized through cyclization and further treated with piperazine showcased a detailed molecular structure confirmation through these techniques (Babu et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives can be complex, involving various reactions such as cyclization, nitro substitution, and interactions with piperazine. These processes are crucial for modifying the compound's chemical structure to achieve specific biological activities or physical properties (Babu et al., 2015).

Scientific Research Applications

Met Kinase Inhibition

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide derivatives have been explored as potent and selective Met kinase inhibitors. Substituting specific positions on the compound has shown to improve enzyme potency and aqueous solubility, leading to potential use in cancer treatment models. For instance, one such compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model after oral administration and has been advanced into clinical trials due to its favorable efficacy and safety profiles (Schroeder et al., 2009).

PET Tracers for Neurological Disorders

Derivatives of this compound have been developed as PET tracers for serotonin 5-HT(1A) receptors. These tracers show high brain uptake, slow brain clearance, and stability, indicating potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds have shown potential activity against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Babu et al., 2015).

Soluble Epoxide Hydrolase Inhibition

Compounds related to this compound have been identified as inhibitors of soluble epoxide hydrolase. Specific modifications in the chemical structure have led to compounds with promising in vivo effects and potential applications in various disease models (Thalji et al., 2013).

properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYXGRSPNWKSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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